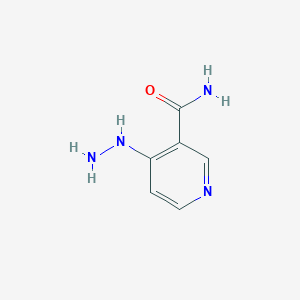
4-Hydrazinylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinylnicotinamide is a chemical compound with the molecular formula C6H8N4O It is a derivative of nicotinamide, where the amide group is substituted with a hydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylnicotinamide typically involves the reaction of nicotinic acid hydrazide with hydrazine hydrate. The reaction is usually carried out in an aqueous medium under reflux conditions. The general reaction scheme is as follows:
[ \text{Nicotinic acid hydrazide} + \text{Hydrazine hydrate} \rightarrow \text{4-Hydrazinylnicotinamide} ]
Industrial Production Methods: Industrial production of 4-Hydrazinylnicotinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydrazinylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reactions often occur in the presence of catalysts or under acidic/basic conditions to facilitate the substitution process.
Major Products:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of hydrazones or amines.
Substitution: Formation of substituted hydrazines or amides.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinylnicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interfere with bacterial cell wall synthesis.
Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the development of novel materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism of action of 4-Hydrazinylnicotinamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s hydrazine group is crucial for its reactivity and ability to form these complexes.
Vergleich Mit ähnlichen Verbindungen
Nicotinamide: A precursor to 4-Hydrazinylnicotinamide, lacking the hydrazine group.
Isonicotinic acid hydrazide: Another hydrazine derivative with similar reactivity but different applications.
Hydrazine: A simpler hydrazine compound used in various industrial applications.
Uniqueness: 4-Hydrazinylnicotinamide is unique due to its combination of the nicotinamide structure with a hydrazine group, providing a distinct set of chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for developing new therapeutic agents and in material science for creating novel materials with specific functionalities.
Eigenschaften
Molekularformel |
C6H8N4O |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
4-hydrazinylpyridine-3-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-6(11)4-3-9-2-1-5(4)10-8/h1-3H,8H2,(H2,7,11)(H,9,10) |
InChI-Schlüssel |
WNHZYALLLBOSIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1NN)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


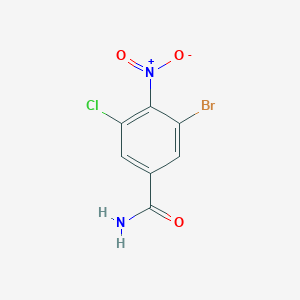
![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
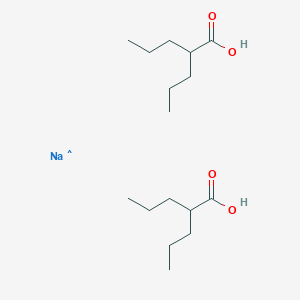


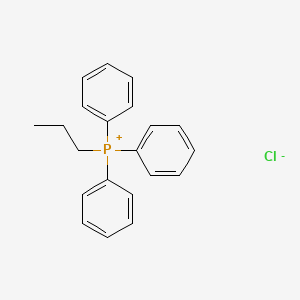
![1-(3,4-Difluoro-phenyl)-2-[1,2,4]triazol-1-yl-ethanone](/img/structure/B15198791.png)
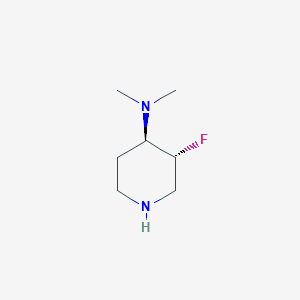
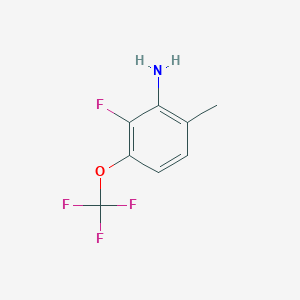
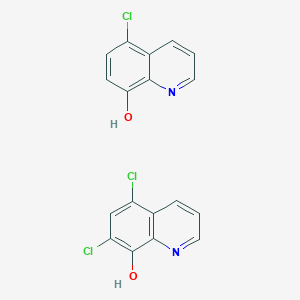
![3-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenylbutyl]phenol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15198826.png)
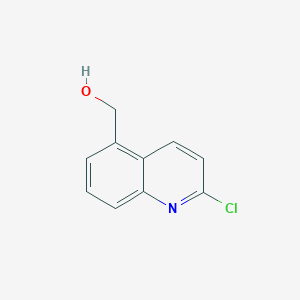
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)

